

Sumitone Fast Red B: Application Notes and Protocols for Immunohistochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B15553862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Sumitone Fast Red B** as a chromogen in immunohistochemistry (IHC) for the visualization of target antigens in formalin-fixed, paraffin-embedded (FFPE) tissues.

Introduction

Sumitone Fast Red B is a diazonium salt that serves as a chromogenic substrate for alkaline phosphatase (AP) in enzyme-linked immunosorbent assays (ELISA) and immunohistochemical staining.[1] In the presence of alkaline phosphatase, Fast Red B reacts with a naphthol phosphate substrate to produce a vibrant, red, insoluble precipitate at the site of the target antigen.[1][2][3] This allows for the brightfield microscopic visualization of antigen distribution within a tissue sample. The resulting red stain provides a strong contrast to blue hematoxylin counterstains.[4]

It is important to note that the precipitate formed by many Fast Red formulations is soluble in alcohol and other organic solvents.[1][3][5] Therefore, aqueous mounting media are typically required. However, some commercial kits offer formulations that are insoluble in organic solvents, allowing for dehydration and permanent mounting.[4]

Principle of the Method

The immunohistochemical staining process using **Sumitone Fast Red B** involves the sequential application of a primary antibody that specifically binds to the target antigen, a secondary antibody conjugated to alkaline phosphatase that recognizes the primary antibody, and finally, the chromogenic substrate system. The alkaline phosphatase enzyme catalyzes the hydrolysis of a naphthol phosphate substrate. The resulting naphthol product then couples with the Fast Red B diazonium salt to form a visible red azo dye precipitate at the location of the enzyme, and therefore, the target antigen.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents

| Reagent/Material | Specifications | Storage |
|--|--|------------------|
| Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections | 4-5 μm thick, mounted on charged slides | Room Temperature |
| Xylene or Xylene Substitute | Histological Grade | Room Temperature |
| Ethanol (100%, 95%, 70%) | Reagent Grade | Room Temperature |
| Deionized or Distilled Water | High Purity | Room Temperature |
| Antigen Retrieval Buffer | e.g., Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0) | 2-8°C |
| Wash Buffer | e.g., Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline (PBS) | 2-8°C |
| Endogenous Enzyme Block | e.g., 3% Hydrogen Peroxide (for peroxidase) and/or Levamisole (for endogenous AP) | Room Temperature |
| Protein Block | e.g., Normal serum from the same species as the secondary antibody | 2-8°C |
| Primary Antibody | Specific to the target antigen | 2-8°C or -20°C |
| Alkaline Phosphatase (AP)-conjugated Secondary Antibody | Specific to the host species of the primary antibody | 2-8°C |
| Sumitone Fast Red B Chromogen System | Typically a two-component system: Fast Red B tablet/solution and Naphthol Phosphate substrate buffer | 2-8°C |
| Counterstain | e.g., Mayer's Hematoxylin | Room Temperature |
| Aqueous Mounting Medium | Room Temperature | |

Coverslips

Room Temperature

Experimental Protocol

This protocol provides a general guideline. Optimal incubation times, dilutions, and antigen retrieval methods should be determined by the individual researcher for each specific antibody and tissue type.

Deparaffinization and Rehydration

- Bake slides in an oven at 60°C for 30-60 minutes.
- Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.[\[6\]](#)[\[7\]](#)
- Immerse slides in two changes of 100% ethanol for 3 minutes each.[\[6\]](#)[\[8\]](#)
- Immerse slides in 95% ethanol for 3 minutes.[\[8\]](#)
- Immerse slides in 70% ethanol for 3 minutes.[\[8\]](#)
- Rinse slides thoroughly in distilled water.[\[6\]](#)

Antigen Retrieval

This step is crucial for unmasking epitopes that may have been altered by formalin fixation.

- Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat the slides in a steamer, water bath, or microwave oven at 95-100°C for 20-30 minutes.
- Allow the slides to cool in the antigen retrieval solution for 20 minutes at room temperature.
- Rinse slides with wash buffer (e.g., TBST) three times for 5 minutes each.

Immunohistochemical Staining

| Step | Reagent | Incubation Time & Temperature |
|-------------------------------|---|---|
| Endogenous Enzyme Blocking | Block endogenous alkaline phosphatase activity if necessary (e.g., with Levamisole). | Follow manufacturer's instructions. |
| Protein Blocking | Incubate with a protein blocking solution (e.g., 5% normal goat serum). | 30-60 minutes at room temperature. |
| Primary Antibody Incubation | Apply diluted primary antibody. | 1 hour at room temperature or overnight at 4°C. |
| Wash | Wash with buffer (e.g., TBST). | 3 x 5 minutes. |
| Secondary Antibody Incubation | Apply AP-conjugated secondary antibody. | 30-60 minutes at room temperature. |
| Wash | Wash with buffer (e.g., TBST). | 3 x 5 minutes. |
| Chromogen Preparation | Prepare the Fast Red working solution immediately before use by mixing the Fast Red chromogen and substrate buffer according to the manufacturer's instructions. [2] [5] | N/A |
| Chromogen Incubation | Apply the Fast Red working solution to the tissue sections. | 10-20 minutes at room temperature, or until the desired stain intensity is reached. [2] [5] |
| Wash | Rinse gently with distilled water. | 2 x 2 minutes. |

Counterstaining and Mounting

- Immerse slides in Mayer's hematoxylin for 1-5 minutes to stain the cell nuclei.[\[3\]](#)

- Rinse slides in running tap water until the water runs clear.
- "Blue" the hematoxylin in a gentle stream of tap water or an alkaline solution.
- Crucially, do NOT dehydrate the slides through graded alcohols and xylene unless using a Fast Red formulation that is insoluble in organic solvents.[3][5]
- Coverslip the slides using an aqueous mounting medium.[3][5]

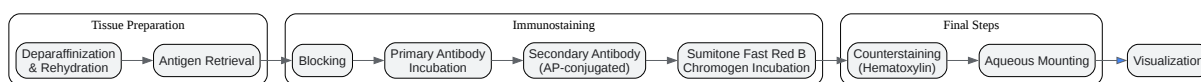
Visualization and Interpretation

When observed under a brightfield microscope, sites of positive antigen expression will appear as a vibrant red precipitate. Cell nuclei will be counterstained blue. The intensity of the red stain is proportional to the amount of antigen present.

Troubleshooting

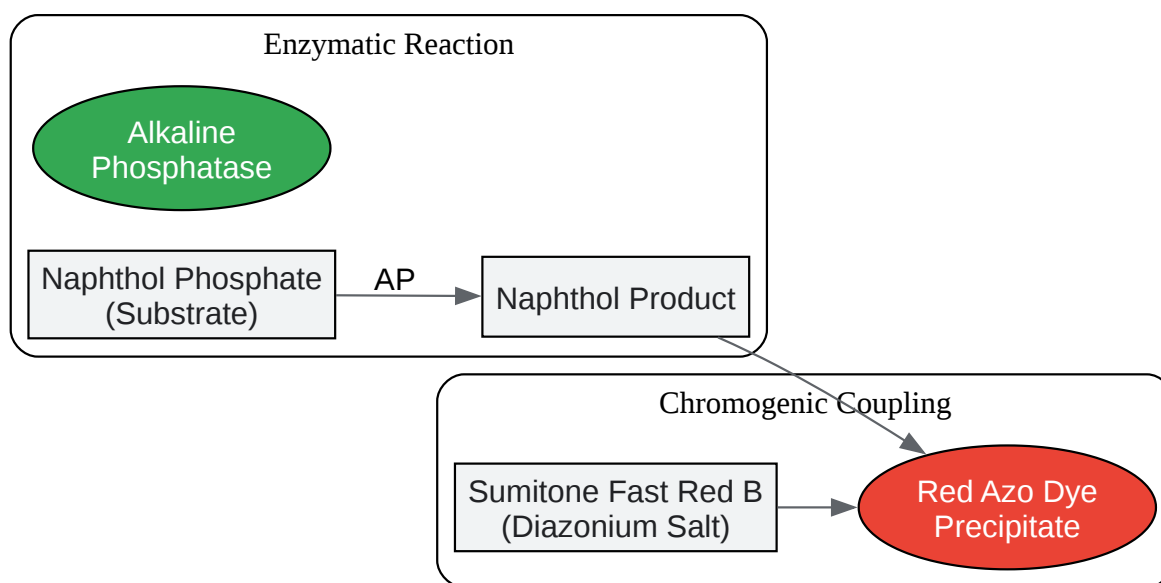
| Problem | Possible Cause | Suggested Solution |
|------------------------|--|---|
| No Staining | Primary antibody not effective; Inadequate antigen retrieval; Chromogen solution prepared incorrectly. | Verify primary antibody specificity and concentration; Optimize antigen retrieval method and time; Prepare fresh chromogen solution. |
| Weak Staining | Antibody concentration too low; Incubation times too short; Chromogen over-incubated. | Increase antibody concentration or incubation time; Monitor chromogen development closely. |
| High Background | Inadequate blocking; Antibody concentration too high; Endogenous alkaline phosphatase activity. | Increase blocking time or change blocking reagent; Titrate primary antibody; Use an appropriate endogenous enzyme block. |
| Precipitate is not Red | Chromogen solution is old or was exposed to light. | Prepare fresh chromogen solution and protect it from light. |

Diagrams



[Click to download full resolution via product page](#)

Caption: Immunohistochemistry workflow using **Sumitone Fast Red B**.



[Click to download full resolution via product page](#)

Caption: Staining mechanism of **Sumitone Fast Red B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]
- 2. Fast Red Violet Dye for IHC [3hbiomedical.com]
- 3. biomeda.com [biomeda.com]
- 4. Fast Red Super™ (GTX30942) | GeneTex [genetex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [Sumitone Fast Red B: Application Notes and Protocols for Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553862#sumitone-fast-red-b-immunohistochemistry-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com